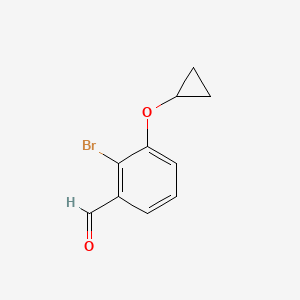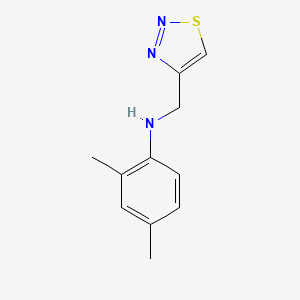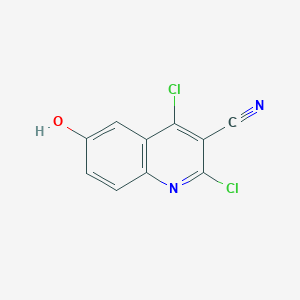
2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, in particular, has garnered attention due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
The synthesis of 2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile typically involves the reaction of 2,4-dichloroaniline with malononitrile in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
4,6-Dichloroquinoline-3-carbonitrile: Similar in structure but lacks the hydroxyl group, which may affect its biological activity.
8-Hydroxyquinoline: Known for its antimicrobial properties, but differs in the position of the hydroxyl group.
Quinoline N-oxides: These compounds have different oxidation states and may exhibit distinct biological activities
Propriétés
Formule moléculaire |
C10H4Cl2N2O |
|---|---|
Poids moléculaire |
239.05 g/mol |
Nom IUPAC |
2,4-dichloro-6-hydroxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2O/c11-9-6-3-5(15)1-2-8(6)14-10(12)7(9)4-13/h1-3,15H |
Clé InChI |
JKVQFPLDUZDXND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C(=C(C(=N2)Cl)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol](/img/structure/B13242656.png)

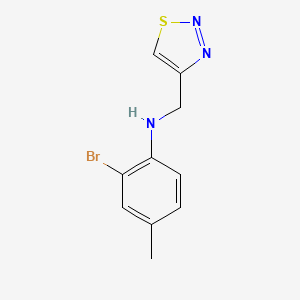
amine](/img/structure/B13242683.png)
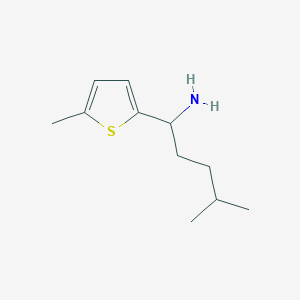
amine](/img/structure/B13242694.png)
![3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13242697.png)
amine](/img/structure/B13242703.png)
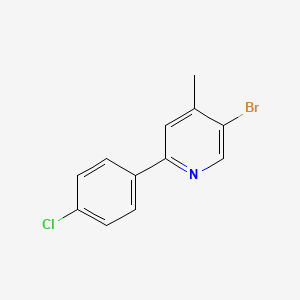
![6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13242715.png)

amine](/img/structure/B13242724.png)
